

Spectroscopic Data Interpretation of Pulo'upone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pulo'upone

Cat. No.: B1231172

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Disclaimer: As of October 2025, publicly available spectroscopic data for a compound specifically named "**Pulo'upone**" is not available. To fulfill the structural and content requirements of this request, this guide will utilize (+)-Limonene, a well-characterized natural monoterpene, as a representative analyte. The methodologies, data presentation, and interpretation provided herein serve as a template for the analysis of a novel natural product like **Pulo'upone**.

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the interpretation of spectroscopic data for the structural elucidation of natural products, using (+)-Limonene as a practical example.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for (+)-Limonene.

NMR Spectroscopic Data

Table 1: ^1H NMR (Proton NMR) Data for (+)-Limonene (CDCl_3 , 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.39	t	1H	H-2
4.71	d	1H	H-10a
4.69	s	1H	H-10b
2.15 - 1.85	m	4H	H-3, H-6
1.73	s	3H	H-7 (CH ₃)
1.64	s	3H	H-9 (CH ₃)
1.55 - 1.45	m	2H	H-5
1.40 - 1.30	m	1H	H-4

Table 2: ¹³C NMR (Carbon NMR) Data for (+)-Limonene (CDCl₃, 100 MHz)

Chemical Shift (δ) ppm	Carbon Type	Assignment
150.3	C	C-8
149.9	C	C-1
121.1	CH	C-2
108.5	CH ₂	C-10
41.1	CH	C-4
30.8	CH ₂	C-6
30.6	CH ₂	C-3
28.0	CH ₂	C-5
23.4	CH ₃	C-7
20.8	CH ₃	C-9

Mass Spectrometry (MS) Data

Table 3: Electron Ionization Mass Spectrometry (EI-MS) Data for (+)-Limonene

m/z	Relative Intensity (%)	Proposed Fragment Ion
136	35	[M] ⁺
121	30	[M-CH ₃] ⁺
107	15	[M-C ₂ H ₅] ⁺
93	60	[M-C ₃ H ₇] ⁺ (base peak)
79	30	[C ₆ H ₇] ⁺
68	100	[C ₅ H ₈] ⁺ (retro-Diels-Alder)
67	40	[C ₅ H ₇] ⁺

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Absorption Bands for (+)-Limonene

Wavenumber (cm ⁻¹)	Intensity	Vibration Mode	Functional Group
3085	Medium	=C-H stretch	Alkene
2966 - 2835	Strong	C-H stretch	Alkane
1644	Medium	C=C stretch	Alkene
1437	Medium	CH ₂ bend	Alkane
1377	Medium	CH ₃ bend	Alkane
885	Strong	=CH ₂ out-of-plane bend	Alkene (disubstituted)

Experimental Protocols

Isolation of (+)-Limonene

A common method for the isolation of limonene from citrus peels is steam distillation.[\[1\]](#)

- **Sample Preparation:** The peels of citrus fruits (e.g., oranges, lemons) are minced into small pieces to increase the surface area.
- **Steam Distillation:** The minced peels are placed in a distillation flask with water. As the water is heated to boiling, the steam passes through the peel material, vaporizing the volatile essential oils, including limonene.
- **Condensation:** The steam and oil vapor mixture is passed through a condenser, which cools the vapor back into a liquid state.
- **Separation:** The condensate, a mixture of water and essential oil, is collected. Due to the immiscibility of the oil and water, they form separate layers. The less dense oil layer, rich in limonene, is separated using a separatory funnel.
- **Drying:** The collected oil is dried over an anhydrous salt, such as sodium sulfate, to remove any residual water.

Spectroscopic Analysis

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly chloroform- d (CDCl_3), containing tetramethylsilane (TMS) as an internal standard. 2D NMR experiments like COSY, HSQC, and HMBC are conducted to establish correlations between protons and carbons.
- **Mass Spectrometry:** Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatography (GC-MS) system for separation and identification of volatile compounds.[2] Electron ionization (EI) at 70 eV is a common method for generating fragment ions.[3]
- **Infrared Spectroscopy:** IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) for analysis.

Data Interpretation and Structure Elucidation

The combined analysis of NMR, MS, and IR data allows for the unambiguous determination of the chemical structure of a compound.

Infrared (IR) Spectrum Interpretation

The IR spectrum provides information about the functional groups present in the molecule. For limonene, the key absorptions are:

- $\sim 3085\text{ cm}^{-1}$ and 1644 cm^{-1} : These peaks are characteristic of the C-H and C=C stretching vibrations of an alkene, respectively.[4]
- $2966\text{-}2835\text{ cm}^{-1}$: Strong absorptions in this region indicate the presence of sp^3 hybridized C-H bonds of an alkane.[5]
- 885 cm^{-1} : A strong band in this region is indicative of an out-of-plane bending vibration for a disubstituted alkene ($=\text{CH}_2$), a key feature of limonene's exocyclic double bond.[5]

Mass Spectrum Interpretation

The mass spectrum provides the molecular weight and fragmentation pattern of the molecule.

- Molecular Ion Peak $[\text{M}]^+$ at m/z 136: This corresponds to the molecular weight of limonene ($\text{C}_{10}\text{H}_{16}$).[3]
- Base Peak at m/z 68: The most intense peak at m/z 68 is a hallmark of limonene and related terpenes. It results from a characteristic retro-Diels-Alder fragmentation of the cyclohexene ring, breaking it into two isoprene units (C_5H_8).

NMR Spectra Interpretation

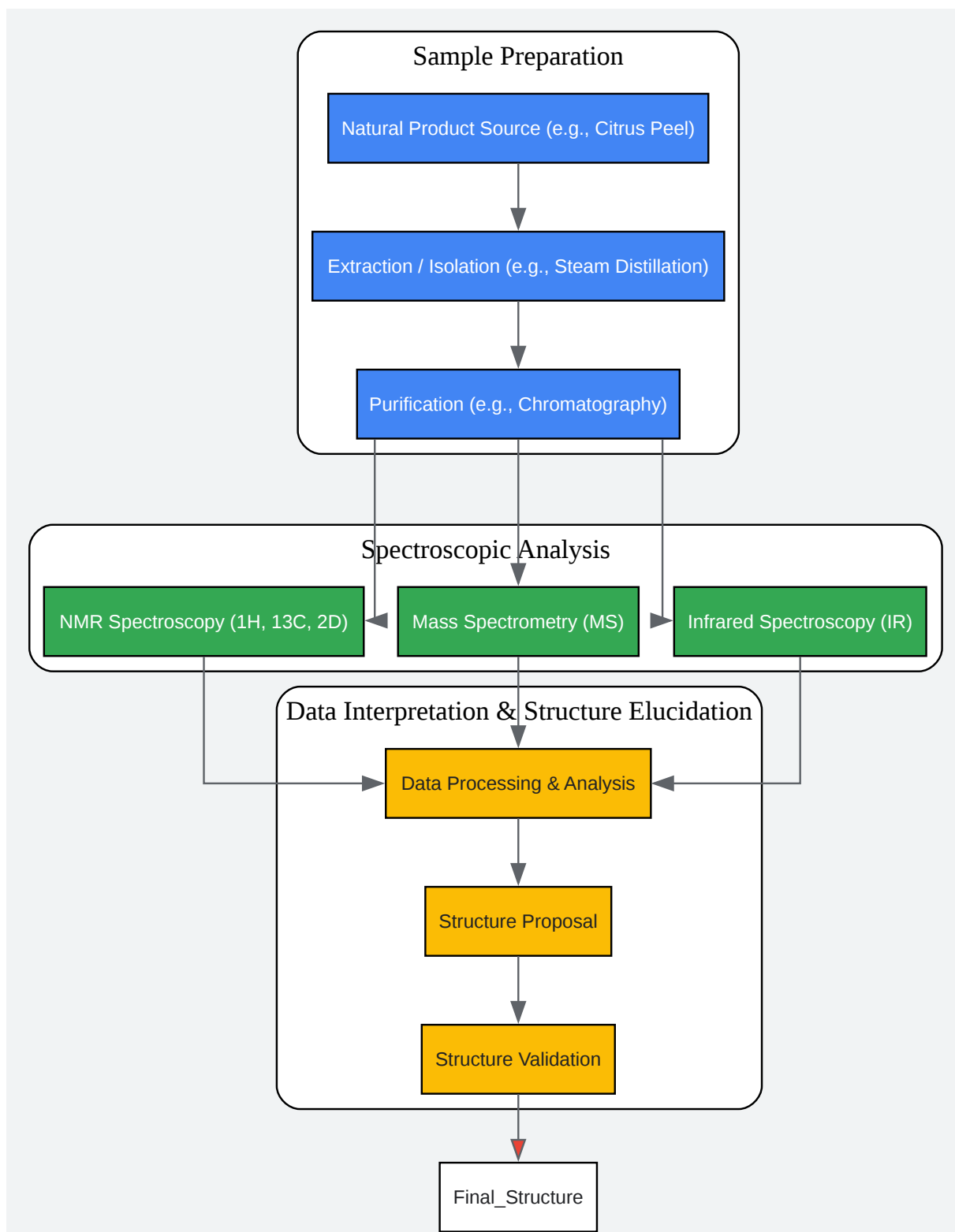
NMR spectroscopy provides the carbon-hydrogen framework of the molecule.

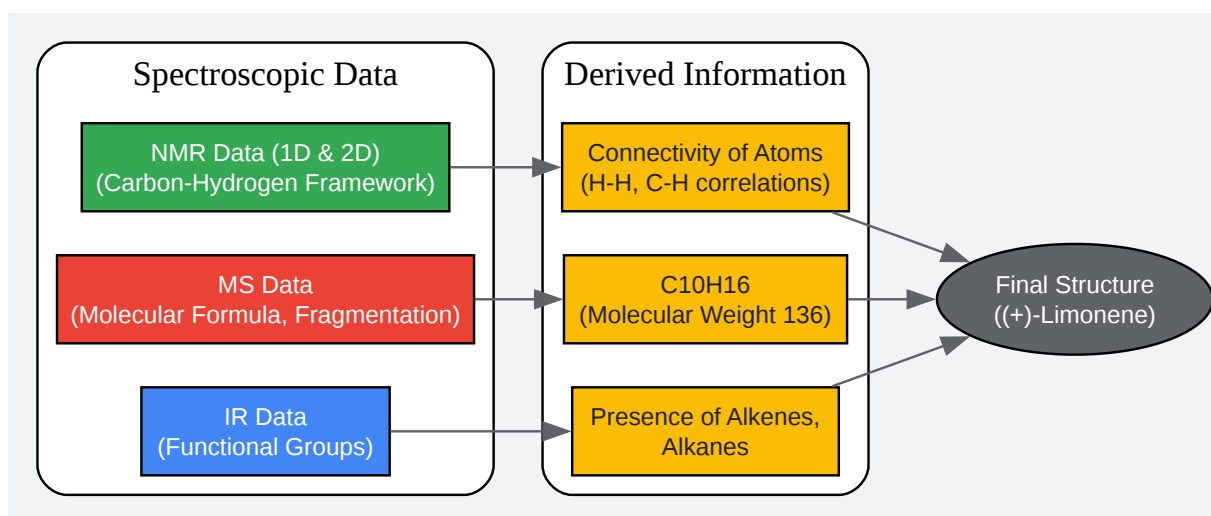
- ^1H NMR: The proton NMR shows signals in both the olefinic region (δ 4.7-5.4 ppm) and the aliphatic region (δ 1.3-2.2 ppm). The signals at δ 4.71 and 4.69 ppm are characteristic of the two protons of the exocyclic double bond, while the signal at δ 5.39 ppm corresponds to the proton on the endocyclic double bond. The upfield signals, including two singlets for the methyl groups, correspond to the saturated portions of the molecule.

- ^{13}C NMR: The carbon NMR spectrum shows ten distinct signals, consistent with the ten carbon atoms in limonene. The signals at δ 150.3, 149.9, 121.1, and 108.5 ppm are in the olefinic region, corresponding to the four sp^2 hybridized carbons of the two double bonds. The remaining six signals in the aliphatic region (δ 20-42 ppm) represent the sp^3 hybridized carbons.
- 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure.
 - COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to trace the connectivity of the carbon chain.
 - HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different fragments of the molecule and confirming the positions of quaternary carbons and functional groups.

Visualizations

The following diagrams illustrate the workflow of spectroscopic data acquisition and the logical relationships in structure elucidation.





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- To cite this document: BenchChem. [Spectroscopic Data Interpretation of Pulo'upone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231172#pulo-upone-spectroscopic-data-nmr-ms-ir-interpretation]

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